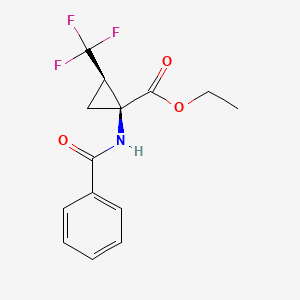
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride
Vue d'ensemble
Description
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H12ClF3N2O2 and its molecular weight is 296.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
The compound is involved in complex chemical synthesis processes and serves as a precursor in the formation of various derivatives. Studies have discussed the synthesis of related tetrahydroquinoline derivatives, highlighting their significance in medicinal chemistry due to features like a partially-saturated bicyclic ring and a metabolically-stable CF3 group. The preparation methods, often involving multi-step procedures, underline the compound's role in producing novel derivatives with potential therapeutic properties (Jansa, Macháček, & Bertolasi, 2006), (Johnson, O'mahony, Edwards, & Duncton, 2013).
Structural and Molecular Analysis
Research has been dedicated to understanding the structural and molecular properties of this compound and its derivatives. X-ray structural analysis has been employed to elucidate the molecular structure of derivatives, providing insights into their chemical behavior and potential applications in various fields, such as materials science or pharmaceuticals (Rudenko et al., 2013).
Application in Medicinal Chemistry
The compound and its derivatives are of interest in medicinal chemistry due to their structural characteristics. The presence of a trifluoromethyl group and a tetrasubstituted stereocenter in certain derivatives suggests potential biological activity, and research has explored the synthesis of dihydroquinazolinone derivatives with these features. Such compounds are noted for their potential pharmaceutical applications, and the research aims to optimize their synthesis for better yield and stereoselectivity (Liu et al., 2017).
Synthesis Techniques and Methodology
Various synthesis techniques and methodologies have been developed and refined to produce this compound and its derivatives. These methods are crucial for enhancing the efficiency of the synthesis process and for obtaining compounds with desired purity and structural integrity. This includes the use of ultrasound irradiation and conventional methods to synthesize specific tetrahydroquinoline derivatives, showcasing the diverse techniques employed in modern organic synthesis (Thirumalai, Murugan, & Ramakrishnan, 2006).
Advanced Chemical Reactions and Mechanisms
Advanced chemical reactions and mechanisms involving this compound are a subject of study, contributing to a deeper understanding of its reactivity and potential applications. Research includes exploring cyclopropanation processes and subsequent chemical transformations to produce novel heterocyclic systems, indicating the compound's utility in developing new chemical entities with potential applications in various industries (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Propriétés
IUPAC Name |
2-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2.ClH/c1-5-15-8-3-2-6(10(17)18)4-7(8)9(16-5)11(12,13)14;/h6H,2-4H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFMIHXKUJNSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC(CC2)C(=O)O)C(=N1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




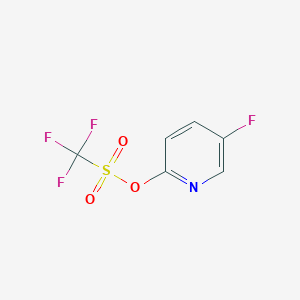
![3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate](/img/structure/B1445559.png)
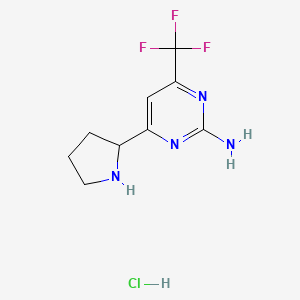
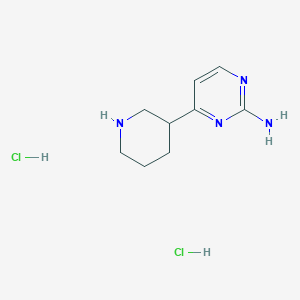
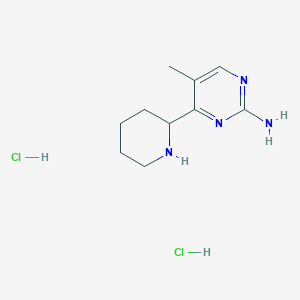
![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1445564.png)
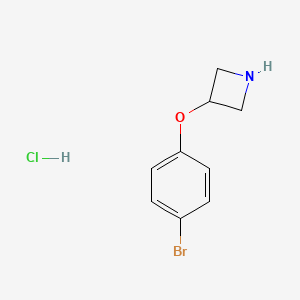

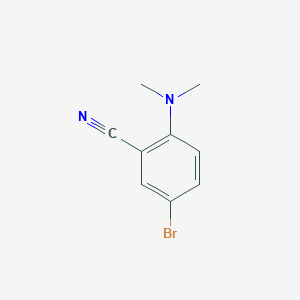

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B1445577.png)
